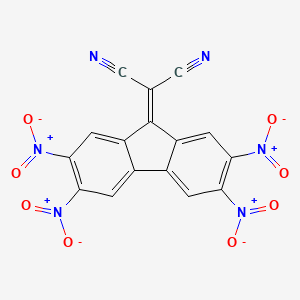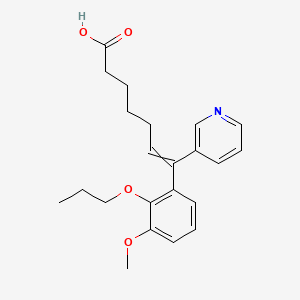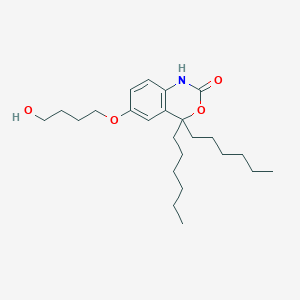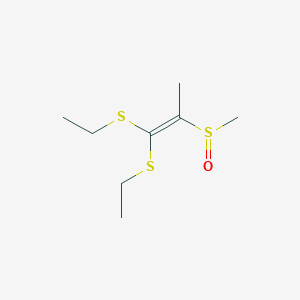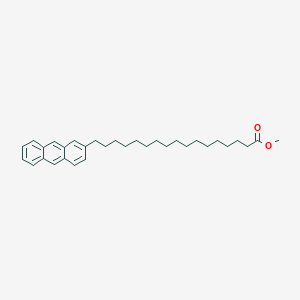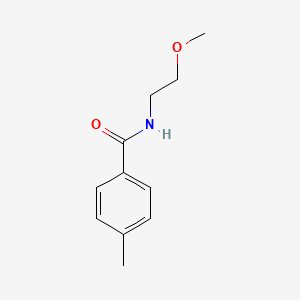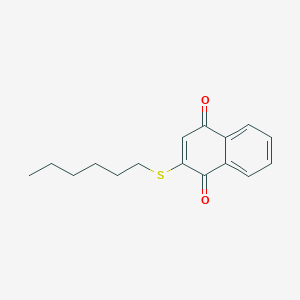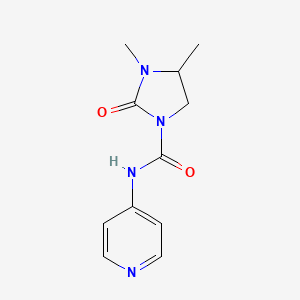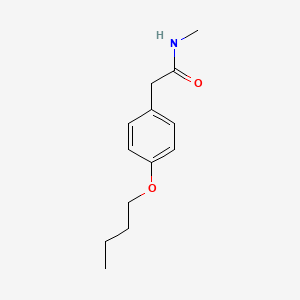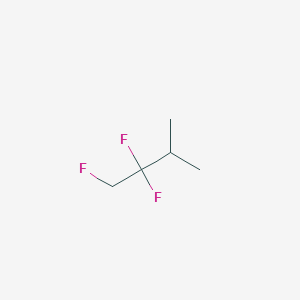
1,2,2-Trifluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trifluoro-3-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trifluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trifluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Halogenated derivatives or functionalized compounds.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydrocarbons with varying degrees of fluorination.
Scientific Research Applications
1,2,2-Trifluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,2-Trifluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutane
- 2,2,2-Trifluoroethanol
- 1,1,1-Trifluoro-2-methylpropane
Uniqueness
1,2,2-Trifluoro-3-methylbutane is unique due to the specific positioning of its fluorine atoms and methyl group, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
87517-40-6 |
|---|---|
Molecular Formula |
C5H9F3 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1,2,2-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-4(2)5(7,8)3-6/h4H,3H2,1-2H3 |
InChI Key |
IVXQJJGISUGWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



